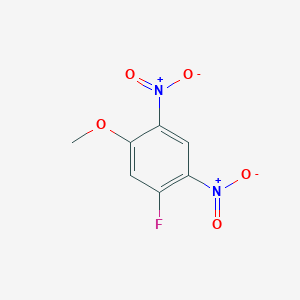

2,4-Dinitro-5-fluoroanisole

Overview

Description

Scientific Research Applications

Photoaffinity Labeling of Proteins

2,4-Dinitro-5-fluoroanisole has been utilized in the field of biochemistry for photoaffinity labeling of proteins. Wilson et al. (1975) identified a derivative, 2,4-dinitro-5-fluorophenylazide, as effective for modifying free amine groups in proteins, even those in active enzymes. This derivative acts as a photoaffinity label, which upon exposure to light generates a highly reactive aryl nitrene that covalently bonds to its immediate environment, making it useful for studying protein structures and interactions (Wilson et al., 1975).

Determination of Protein Structure

In another application, Ratney et al. (1967) demonstrated the use of 2,4-dinitro-5-fluoroaniline, a compound closely related to 2,4-dinitro-5-fluoroanisole, in the micro-scale determination of protein structure. By reacting with amino acids and proteins, this compound facilitated the identification of N-terminal amino acids in proteins, contributing significantly to protein sequencing and structural analysis (Ratney et al., 1967).

Environmental Biodegradation

Karthikeyan & Spain (2016) explored the biodegradation of 2,4-dinitroanisole (DNAN), a compound structurally similar to 2,4-dinitro-5-fluoroanisole, focusing on its environmental fate. They identified a Nocardioides strain capable of mineralizing DNAN, suggesting potential applications in bioremediation and waste treatment, particularly for insensitive munitions containing DNAN (Karthikeyan & Spain, 2016).

Microbial Toxicity Studies

Research by Liang et al. (2013) on 2,4-dinitroanisole (DNAN) provided insights into the microbial toxicity of this compound and its metabolites. This research is crucial for understanding the environmental impact of such compounds and guiding safe usage and disposal practices (Liang et al., 2013).

Reactivity and Transformation Studies

Studies by Katsoulos et al. (1991) and others have explored the chemical reactivity and transformation of fluoroanisoles, including 2,4-dinitro-5-fluoroanisole. These studies contribute to a deeper understanding of the chemical properties and potential reactions of this compound, which is vital for its effective and safe application in various fields (Katsoulos et al., 1991).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that dinitroaniline herbicides, which are chemically similar to 2,4-dinitro-5-fluoroanisole, act specifically on tubulin proteins . These proteins play a crucial role in cell division and growth, particularly in plants .

Mode of Action

Dinitroaniline herbicides, which share a similar structure, inhibit the polymerization of tubulin into microtubules . This disruption of microtubule formation interferes with cell division and growth, leading to the characteristic growth response of inhibited lateral root development .

Biochemical Pathways

Dinitroaniline herbicides are known to disrupt the normal functioning of tubulin proteins, which are essential components of the cell’s cytoskeleton . This disruption can lead to downstream effects such as inhibited cell division and growth, particularly in the roots of plants .

Result of Action

Dinitroaniline herbicides, which share a similar structure, are known to cause swelling of the root tip, a universally recognized morphological effect . The cells in this region become multinucleate, indicating that the mitotic process has been disrupted .

Action Environment

It is known that the efficacy of similar compounds, such as dinitroaniline herbicides, can be influenced by factors such as soil type, temperature, and moisture levels .

properties

IUPAC Name |

1-fluoro-5-methoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYHMDNLFGUECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitro-5-fluoroanisole | |

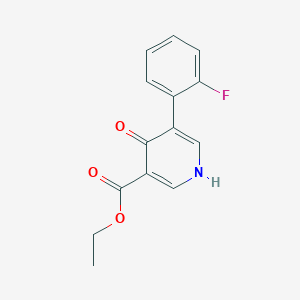

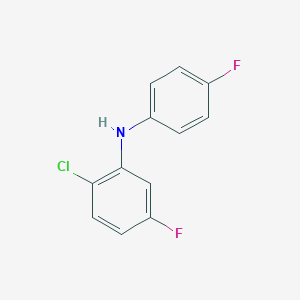

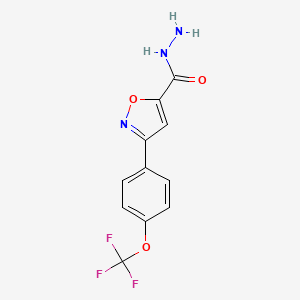

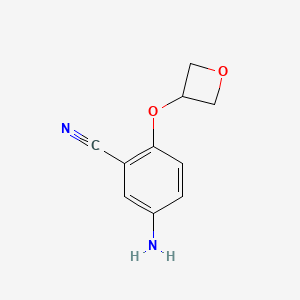

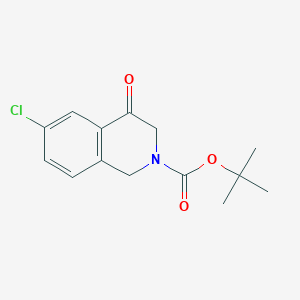

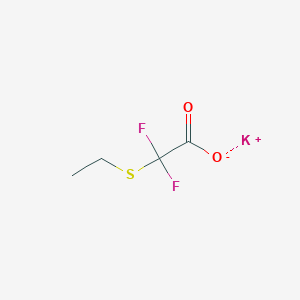

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Benzyloxypropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407842.png)

![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)

![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)